Benzyl (2-((6-hydroxyhexyl)amino)-2-oxoethyl)carbamate
Overview
Description
Benzyl (2-((6-hydroxyhexyl)amino)-2-oxoethyl)carbamate is an organic compound with the molecular formula C14H21NO3. It is also known as 6-(Z-Amino)-1-hexanol and has a molecular weight of 251.32 g/mol. This compound is a versatile chemical used in various scientific research applications due to its intriguing properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-((6-hydroxyhexyl)amino)-2-oxoethyl)carbamate typically involves the reaction of benzyl chloroformate with 6-aminohexan-1-ol. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage . The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction is monitored using techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-((6-hydroxyhexyl)amino)-2-oxoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl (2-((6-oxohexyl)amino)-2-oxoethyl)carbamate.
Reduction: Formation of benzyl (2-((6-hydroxyhexyl)amino)-2-oxoethyl)amine.
Substitution: Formation of various substituted benzyl carbamates depending on the substituent used.
Scientific Research Applications
Benzyl (2-((6-hydroxyhexyl)amino)-2-oxoethyl)carbamate is used in various scientific research applications, including:
Drug Delivery Systems: It is used as a building block for designing drug delivery systems due to its ability to form stable conjugates with drugs.
Polymer Synthesis: It is used in the synthesis of polymers with specific functional groups for targeted applications.
Surface Modification: It is used to modify surfaces to enhance their properties, such as hydrophilicity or biocompatibility.
Mechanism of Action
The mechanism of action of Benzyl (2-((6-hydroxyhexyl)amino)-2-oxoethyl)carbamate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, thereby modulating their activity. The pathways involved include the inhibition of specific enzymes or the activation of receptor-mediated pathways .
Comparison with Similar Compounds
Similar Compounds
6-Aminohexan-1-ol: A precursor in the synthesis of Benzyl (2-((6-hydroxyhexyl)amino)-2-oxoethyl)carbamate.
Benzyl chloroformate: Another precursor used in the synthesis.
N-Benzyloxycarbonyl-6-amino-1-hexanol: A similar compound with a different functional group arrangement.
Uniqueness
This compound is unique due to its specific functional groups that allow for versatile chemical modifications. Its ability to form stable conjugates with drugs and polymers makes it valuable in various scientific research applications.
Biological Activity
Benzyl (2-((6-hydroxyhexyl)amino)-2-oxoethyl)carbamate, also known as N-Cbz-protected 6-aminohexan-1-ol, is a synthetic organic compound with a unique structure that incorporates a carbamate functional group and a hydroxyl group. This compound has garnered interest due to its potential applications in organic synthesis and its possible biological activities, although specific data on its biological effects remain limited.
Chemical Structure and Properties
The structural formula of this compound is represented as follows:
This compound features:
- A carbamate group which is known for its reactivity in nucleophilic and electrophilic reactions.
- A hydroxyl group that may facilitate interactions with biological targets.
Synthesis and Reactivity
The synthesis of this compound typically involves several steps, including the protection of amino groups and the formation of the carbamate linkage. The compound plays a significant role in metal-free α-carboxylation reactions of primary alcohols, allowing for the direct conversion into α-hydroxy esters. This versatility in organic synthesis highlights its potential utility in various chemical applications.
Biological Activity Overview
While direct studies on the biological activity of this compound are sparse, compounds with similar structural features often exhibit notable pharmacological properties. Here are some potential biological activities inferred from related compounds:
- Antimicrobial Activity : Compounds containing hydroxyl and carbamate groups have been associated with antimicrobial effects, suggesting that this compound may also possess such properties.
- Anticancer Potential : Similar structures have shown promise in anticancer research. For example, benzamide derivatives have been investigated for their ability to inhibit dihydrofolate reductase, a target in cancer therapy .
Case Studies and Research Findings
- Anticancer Activity : In studies involving benzamide derivatives, compounds similar to this compound demonstrated significant anticancer activity against various cell lines, including leukemia and breast cancer . Although specific data on this compound's activity are lacking, it is reasonable to hypothesize similar effects based on structural analogies.
- Enzyme Interaction : Research indicates that compounds with carbamate functionalities can interact with enzymes involved in metabolic pathways. For instance, they may modulate cytochrome P450 enzyme activity, which is crucial for drug metabolism. This interaction could influence the pharmacokinetics of drugs when used alongside this compound.
Comparative Analysis
To better understand the potential biological activity of this compound, it is helpful to compare it with structurally related compounds:
Compound Name | Structure | Key Features |
---|---|---|
Benzyl Carbamate | C10H11NO3 | Simple carbamate structure; used in various organic reactions. |
6-Hydroxyhexanamide | C6H13NO2 | Contains hydroxyl and amine groups; potential biological activity. |
N-Cbz-protected Amino Acids | Varies | Utilized in peptide synthesis; shares protective group functionality. |
Properties
IUPAC Name |
benzyl N-[2-(6-hydroxyhexylamino)-2-oxoethyl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c19-11-7-2-1-6-10-17-15(20)12-18-16(21)22-13-14-8-4-3-5-9-14/h3-5,8-9,19H,1-2,6-7,10-13H2,(H,17,20)(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEKUOVFAUMMKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCCCCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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